2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
Overview
Description
Preparation Methods
The synthesis of 2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine involves several steps. One common synthetic route includes the reaction of 3-fluorobenzonitrile with hydroxylamine to form 3-fluorobenzamidoxime. This intermediate is then cyclized with piperidine in the presence of a dehydrating agent to yield the target compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as succinate dehydrogenase, by binding to their active sites . This inhibition can lead to the disruption of metabolic pathways and ultimately result in the desired biological effects.
Comparison with Similar Compounds
2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine can be compared with other similar compounds, such as:
Biological Activity
2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's IUPAC name is 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride. Its molecular formula is with a molecular weight of approximately 283.73 g/mol. The compound features a piperidine ring substituted with a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated potent cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Against Cancer Cell Lines :
- A study indicated that oxadiazole derivatives exhibited IC50 values ranging from 0.12 to 2.78 µM against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
- The compound was found to induce apoptosis in these cell lines through mechanisms involving increased p53 expression and caspase activation .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 0.65 | Apoptosis induction via p53 |
Similar Derivative | MEL-8 | 2.41 | Caspase activation |
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Research on related oxadiazole derivatives revealed moderate to good activity against various Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
A study reported the minimum inhibitory concentrations (MIC) of several oxadiazole derivatives against bacterial strains:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 13.40 |
Bacillus subtilis | 4.69 |
These findings suggest that the presence of halogen substituents in the phenyl ring enhances the antimicrobial activity of these compounds .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies indicate that oxadiazole derivatives may inhibit specific enzymes involved in cancer progression.
- Induction of Apoptosis : The compound's ability to activate apoptotic pathways makes it a potential candidate for cancer therapy.
- Antimicrobial Mechanisms : The structural features allow for interaction with bacterial cell membranes or essential metabolic pathways.
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-piperidin-2-yl-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-10-5-3-4-9(8-10)12-16-13(18-17-12)11-6-1-2-7-15-11/h3-5,8,11,15H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBZWQAPDQFBEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NO2)C3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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